molecular formula C5H5BrN2 B085033 3-Amino-5-bromopyridine CAS No. 13535-01-8

3-Amino-5-bromopyridine

Cat. No.: B085033
CAS No.: 13535-01-8
M. Wt: 173.01 g/mol
InChI Key: MDQXGHBCDCOOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromopyridine is an organic compound with the chemical formula C5H5BrN2. It is characterized by the presence of both an amino group and a bromine atom attached to a pyridine ring. This compound is a pale yellow solid and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-5-bromopyridine can be synthesized through several methods. One common approach involves the bromination of 3-aminopyridine. The reaction typically uses bromine in polar protic solvents such as water or ethanol . Another method involves the use of N-bromosuccinimide (NBS) in acetone at low temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the diazotization of 3-aminopyridine followed by bromination. This process can be scaled up efficiently, with yields of up to 90% .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Amino-5-bromopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromopyridine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine
  • 3-Amino-2-bromopyridine
  • 3-Amino-6-bromopyridine

Comparison: 3-Amino-5-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2-Amino-5-bromopyridine has different reactivity patterns due to the different position of the amino group .

Biological Activity

3-Amino-5-bromopyridine is a heterocyclic compound with the molecular formula C5H5BrN2C_5H_5BrN_2 and a molecular weight of 173.01 g/mol. It is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound is often utilized in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.

PropertyDetails
CAS Number 13535-01-8
Molecular Formula C5H5BrN2C_5H_5BrN_2
Molecular Weight 173.01 g/mol
InChI Key MDQXGHBCDCOOSM-UHFFFAOYSA-N
Synonyms 5-bromo-3-pyridinamine, 5-bromo-3-aminopyridine

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and viruses .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways such as MAPK/ERK and NF-κB .
  • Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by influencing neuronal signaling pathways .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Protein Kinases : It has been shown to inhibit several protein kinases involved in cell signaling, which could lead to altered cellular responses in cancer and inflammatory diseases .
  • Receptor Modulation : The compound interacts with various receptors (e.g., GPCRs), influencing processes such as inflammation and immune response .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
    • The compound was effective against strains resistant to conventional treatments, highlighting its potential as a new antimicrobial agent.
  • Cancer Research :
    • In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer.
    • Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors and caspase activation.

Safety Profile

While this compound displays promising biological activities, it is essential to consider its safety profile. The compound has been classified under several hazard categories:

  • Acute Toxicity : Category 4 (harmful if swallowed)
  • Eye Irritation : Category 2 (causes serious eye irritation)
  • Skin Irritation : Category 2 (causes skin irritation)

Properties

IUPAC Name

5-bromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQXGHBCDCOOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355834
Record name 3-Amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13535-01-8
Record name 3-Amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-bromopyridine
Reactant of Route 2
3-Amino-5-bromopyridine
Reactant of Route 3
3-Amino-5-bromopyridine
Reactant of Route 4
3-Amino-5-bromopyridine
Reactant of Route 5
3-Amino-5-bromopyridine
Reactant of Route 6
3-Amino-5-bromopyridine
Customer
Q & A

Q1: What are some of the synthetic applications of 3-Amino-5-bromopyridine?

A: this compound serves as a versatile building block in organic synthesis. It can be transformed into various substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and agrochemicals. For instance, it can be used to synthesize (3-pyridyl)-pyrazolones [] and this compound-2-formamide (ABF), a crucial component for enhancing the efficiency of inverted inorganic perovskite solar cells []. Moreover, researchers have utilized this compound in the synthesis of the fungicide Denmert (S-n-butyl S'-p-tert-butylbenzyl N-3-pyridyl-(5-3H)-dithiocarbonimidate) [].

Q2: Can you describe a method for radiolabeling this compound?

A: Researchers successfully labeled this compound with tritium (3H) at the C-5 position []. This involved catalytic hydrogenolysis using tritium gas, palladium on charcoal as a catalyst, and triethylamine to neutralize the generated hydrogen bromide. The reaction was conducted in dioxane at room temperature, achieving a 33% yield of 3-aminopyridine-5-3H with a specific activity of 222 mCi/mmol [].

Q3: What is known about the crystal structure of derivatives of this compound?

A: The crystal structure of 3-amino-5-bromo-2-iodopyridine, a derivative of this compound, reveals that the molecule features weak intermolecular N—H⋯N hydrogen bonds. These interactions link the molecules into chains along the z axis of the crystal lattice []. This structural information provides insights into the potential solid-state packing and intermolecular interactions of this compound derivatives.

Q4: Are there alternative synthetic routes to access this compound derivatives?

A: Yes, researchers have explored alternative synthetic strategies for this compound derivatives. For instance, a facile and efficient method utilizing microwave irradiation has been reported for the synthesis of 3‐Amino‐5‐bromopyridine derivatives from commercially available starting materials [, ]. This approach offers advantages like shorter reaction times and potentially improved yields compared to conventional methods.

Q5: Has this compound been used in the synthesis of heterocyclic compounds other than pyridines?

A: Yes, this compound acts as a precursor for the synthesis of naphthyridine derivatives. Specifically, it reacts with 2-hydroxy-1,5-naphthyridine through the Skraup synthesis to yield the corresponding bromo-1,5-naphthyridine isomer []. This highlights the utility of this compound in constructing diverse heterocyclic systems beyond pyridines, expanding its applications in medicinal chemistry and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.